1-(Naphthalen-2-ylsulfonyl)-4-phenylpiperazine
Description
1-(Naphthalen-2-ylsulfonyl)-4-phenylpiperazine is a piperazine derivative characterized by a naphthalene sulfonyl group at position 1 and a phenyl group at position 4. The naphthalene sulfonyl moiety introduces steric bulk and electron-withdrawing properties, influencing both synthetic pathways and biological interactions.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-25(24,20-11-10-17-6-4-5-7-18(17)16-20)22-14-12-21(13-15-22)19-8-2-1-3-9-19/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVDGVRGABKUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251149 | |
| Record name | 1-(2-Naphthalenylsulfonyl)-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324777-59-5 | |
| Record name | 1-(2-Naphthalenylsulfonyl)-4-phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324777-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Naphthalenylsulfonyl)-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-ylsulfonyl)-4-phenylpiperazine typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-ylsulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Naphthalen-2-ylsulfonyl)-4-phenylpiperazine has found applications in several areas of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-ylsulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Nitro Groups : Sulfonyl derivatives (e.g., NSPP, naphthalen-2-ylsulfonyl) require sulfonylation steps, often in anhydrous solvents like CH₂Cl₂, whereas nitro-substituted analogs (e.g., 4a, 4b) utilize microwave-assisted alkylation or direct alkylation .
- Complexity : KN-62 exemplifies advanced synthesis with multi-step coupling, contrasting with simpler sulfonylation or alkylation methods for other derivatives .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Selected Piperazine Derivatives
Key Observations :
- Neuroprotection : NSPP demonstrates robust neuroprotective effects via hedgehog signaling, preserving neural stem cells and reducing IL-6 levels in irradiated mice . The naphthalene sulfonyl analog may exhibit similar properties but requires validation.
- Receptor Specificity : SC213 shows high D2R selectivity, whereas KN-62’s activity varies significantly across species and assay conditions (e.g., temperature, buffer composition) .
- Species Differences : KN-62’s IC₅₀ for P2X7 receptors is 10-fold lower at 22°C than 37°C, underscoring the importance of experimental conditions in potency assessments .
Crystallographic and Physicochemical Properties
- 1-Benzoyl-4-(4-nitrophenyl)piperazine : Crystallizes in the orthorhombic system (Pna2₁) with Z′ = 2. The nitro and benzoyl groups induce planar rigidity, enhancing stability .
Biological Activity
1-(Naphthalen-2-ylsulfonyl)-4-phenylpiperazine is an organic compound belonging to the piperazine class, characterized by a unique structure that includes a naphthalene ring and a phenyl group linked via a sulfonyl moiety. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The synthesis of this compound typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine or pyridine. The reaction is conducted in organic solvents like dichloromethane or chloroform under controlled conditions to yield the desired product with high purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may exert its effects by:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it can block substrate access and reduce enzymatic activity.
- Receptor Modulation : It can act as a ligand for various receptors, potentially influencing signaling pathways involved in cellular responses.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound possess significant antitumor properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Table 1: Antitumor Activity of Piperazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 15.3 | |
| Compound B | HeLa | 10.5 | |
| This compound | A549 | TBD |
Antimicrobial Properties
This compound has also been explored for its antimicrobial activity. Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including potential use as anxiolytics or antipsychotics. The structural similarity of this compound to known psychoactive compounds suggests it may exhibit similar properties .
Case Studies
In one study focusing on piperazine derivatives, researchers evaluated the binding affinity of various compounds to human acetylcholinesterase (AChE), revealing that certain derivatives showed promising inhibitory activities. This suggests that this compound could be investigated further for its potential to modulate cholinergic signaling pathways .
Q & A
Basic Question: What are the optimal synthetic routes for 1-(Naphthalen-2-ylsulfonyl)-4-phenylpiperazine, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of sulfonamide-substituted piperazines like this compound often employs nucleophilic substitution or sulfonylation reactions. Key steps include:
- Microwave-assisted synthesis (e.g., 280°C heating for cyclization) to accelerate reactions and improve yields .
- Solvent selection : Polar aprotic solvents like DMSO enhance reactivity for sulfonyl group coupling.
- Catalysts : Tertiary amines (e.g., diethylamine) are used to deprotonate intermediates and stabilize reactive species.
- Purification : Precipitation with diethyl ether or HPLC ensures high purity (>95%) .
Critical parameters : Temperature control during sulfonylation prevents decomposition, while stoichiometric ratios of naphthalene sulfonyl chloride to piperazine derivatives minimize side products.
Basic Question: What is the proposed mechanism of action for this compound in modulating neural stem cells (NSCs) and microglia?
Answer:
this compound (NSPP) activates the Hedgehog signaling pathway, which promotes NSC survival and differentiation. In irradiated mice, NSPP:
- Preserves NSC populations by upregulating Gli1, a downstream Hedgehog effector .
- Suppresses microglial activation by reducing pro-inflammatory cytokines (e.g., IL-6) via inhibition of NF-κB signaling .
Methodological validation : NSC retention is quantified using Nestin-GFP transgenic mice, while microglial activity is assessed via Iba1 immunohistochemistry and ELISA .
Advanced Question: How can researchers design experiments to evaluate the compound’s neuroprotective efficacy in vivo while controlling for tumor growth?
Answer:
A dual-focus experimental design is recommended:
Orthotopic glioma models : Implant GL261-luciferase cells into mouse striatum; monitor tumor growth via bioluminescence .
Cognitive function assays : Use Morris water maze or novel object recognition tests to assess radiation-induced cognitive decline .
Dosage optimization : Administer NSPP (e.g., 10 mg/kg) post-irradiation and compare cohorts with/without tumor burden to isolate neuroprotective effects from antitumor activity .
Key controls : Include sham-irradiated groups and validate Hedgehog pathway activation via qPCR for Gli1/Ptch1 .
Advanced Question: What experimental contradictions exist between in vitro and in vivo data on this compound’s anti-inflammatory effects?
Answer:
Contradictions arise in:
- IL-6 suppression : In vitro assays (EOC20 microglia) show significant IL-6 reduction with NSPP, but in vivo results are less pronounced due to blood-brain barrier variability .
- Dose-response relationships : Higher doses effective in vitro (≥20 µM) may not translate to in vivo safety thresholds .
Resolution : Use pharmacokinetic modeling to optimize dosing schedules and incorporate BBB-penetrant formulations .
Basic Question: What analytical methods are most reliable for characterizing this compound’s structural and functional properties?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms sulfonamide and piperazine ring integrity via characteristic shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C20H19N2O2S: 351.11 g/mol) with <2 ppm error .
- Elemental Analysis : Ensures stoichiometric purity (e.g., C: 68.35%, H: 5.46%, N: 7.99%) .
Advanced Question: How can researchers assess the compound’s impact on radiation-induced cognitive dysfunction using functional and molecular endpoints?
Answer:
Combine:
- Behavioral assays : Morris water maze for spatial memory; radial arm maze for working memory .
- Biomarker quantification : Measure BDNF (brain-derived neurotrophic factor) via ELISA to link NSC activity to cognitive recovery .
- Histopathology : Evaluate hippocampal neurogenesis (DCX+ cells) and white matter integrity (LFB staining for myelination) .
Advanced Question: What strategies mitigate confounding variables when studying synergistic effects with radiotherapy?
Answer:
- Temporal separation : Administer NSPP ≥24 hours post-irradiation to distinguish radioprotective effects from direct radiation modulation .
- Isogenic tumor models : Use patient-derived glioblastoma (GBM) lines (e.g., HK-374, HK-157) to account for tumor heterogeneity .
- Dose fractionation : Mimic clinical radiotherapy protocols (e.g., 2 Gy/day for 5 days) to enhance translational relevance .
Advanced Question: How does the compound modulate microglial polarization states, and what assays best capture this dynamic?
Answer:
NSPP shifts microglia from pro-inflammatory (M1) to anti-inflammatory (M2) phenotypes:
- In vitro : Use LPS/IFN-γ-stimulated BV2 cells; quantify M1 markers (iNOS, TNF-α) vs. M2 markers (Arg1, IL-10) via flow cytometry .
- In vivo : Perform Iba1/CD68 (M1) and CD206 (M2) co-staining in irradiated brain sections .
Advanced tools : Single-cell RNA sequencing resolves subtype-specific responses.
Advanced Question: What are the limitations of current data on the compound’s long-term neuroprotection, and how can reproducibility be improved?
Answer:
Limitations :
- Most studies use short-term endpoints (≤6 weeks post-irradiation); long-term cognitive tracking (>6 months) is lacking .
- Murine models may not fully replicate human neuroinflammatory cascades.
Improvements : - Standardize irradiation protocols (e.g., dose-rate, beam energy) across labs.
- Share raw datasets for meta-analysis via platforms like NeuroMorpho .
Advanced Question: What computational and experimental approaches are used to design derivatives with enhanced blood-brain barrier (BBB) permeability?
Answer:
- QSAR modeling : Prioritize derivatives with lower polar surface area (<90 Ų) and higher LogP (2–5) for BBB penetration .
- In vitro BBB models : Use hCMEC/D3 monolayers to measure permeability (Papp) .
- In vivo validation : Perform pharmacokinetic studies in mice, quantifying brain-to-plasma ratios via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
